molecular formula C36H72O4S2Sn B098598 Dioctyltin bis(2-ethylhexyl thioglycolate) CAS No. 15571-58-1

Dioctyltin bis(2-ethylhexyl thioglycolate)

Cat. No. B098598
CAS RN: 15571-58-1
M. Wt: 751.8 g/mol
InChI Key: VXGIVDFKZKMKQO-UHFFFAOYSA-L
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Description

Dioctyltin bis(2-ethylhexyl thioglycolate), also known as DOTE or DOTEHTG, is an organotin compound . It is a stabilizer and catalyst that is especially used for silicones and polyurethanes . The clear, slightly yellowish liquid has a characteristic smell .


Molecular Structure Analysis

The molecular formula of Dioctyltin bis(2-ethylhexyl thioglycolate) is C36H72O4S2Sn . It has a molecular weight of 751.8 .


Chemical Reactions Analysis

Organotin compounds like Dioctyltin bis(2-ethylhexyl thioglycolate) are known to be reactive with many other groups . They are incompatible with acids and bases, and often react with water to generate toxic or flammable gases .


Physical And Chemical Properties Analysis

Dioctyltin bis(2-ethylhexyl thioglycolate) has a boiling point of 669.8±65.0 °C at 760 mmHg . Its vapour pressure is 0.0±2.0 mmHg at 25°C, and it has an enthalpy of vaporization of 98.4±3.0 kJ/mol . The compound has a flash point of 358.9±34.3 °C .

Scientific Research Applications

Heat Stabilizer for PVC

Advastab 17 mok is used as a heat stabilizer for rigid PVC . This application is particularly important in the food and drink industry where PVC is used extensively .

Catalyst for Polyurethane and Silicone-based Sealing Systems

This compound is used as a catalyst for polyurethane and silicone-based sealing systems . It provides a long pot life and is used for end-use applications such as PU adhesives or floors .

Production of Polyols

Advastab 17 mok is also used for the production of polyols . Polyols are key ingredients in the production of polyurethane, which is used in a variety of industries including automotive, construction, and furniture.

Plasticizer

Similar to other organotin compounds, Advastab 17 mok could potentially be used as a plasticizer . Plasticizers are additives that increase the plasticity or decrease the viscosity of a material.

Contaminant Source

Advastab 17 mok is listed as a contaminant source in several databases, including FooDB Chemicals, HPV EPA Chemicals, and OECD HPV Chemicals . This suggests that it may be of interest in environmental science and toxicology research.

Isotope Treatment

Although not directly related to Advastab 17 mok, similar organotin compounds have been used in isotope treatments . This suggests a potential avenue for future research.

Safety and Hazards

As an organotin compound, Dioctyltin bis(2-ethylhexyl thioglycolate) may pose certain risks. It’s important to handle it with care, following all safety guidelines and regulations .

properties

IUPAC Name

2-ethylhexyl 2-[[2-(2-ethylhexoxy)-2-oxoethyl]sulfanyl-dioctylstannyl]sulfanylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C10H20O2S.2C8H17.Sn/c2*1-3-5-6-9(4-2)7-12-10(11)8-13;2*1-3-5-7-8-6-4-2;/h2*9,13H,3-8H2,1-2H3;2*1,3-8H2,2H3;/q;;;;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXGIVDFKZKMKQO-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC[Sn](CCCCCCCC)(SCC(=O)OCC(CC)CCCC)SCC(=O)OCC(CC)CCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H72O4S2Sn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8029735
Record name Dioctyltinbis(2-ethylhexyl mercaptoacetate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8029735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

751.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name 8-Oxa-3,5-dithia-4-stannatetradecanoic acid, 10-ethyl-4,4-dioctyl-7-oxo-, 2-ethylhexyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

Product Name

Dioctyltin bis(2-ethylhexyl thioglycolate)

CAS RN

15571-58-1
Record name 2-Ethylhexyl 10-ethyl-4,4-dioctyl-7-oxo-8-oxa-3,5-dithia-4-stannatetradecanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15571-58-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dioctyltinbis(2-ethylhexyl mercaptoacetate)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015571581
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 8-Oxa-3,5-dithia-4-stannatetradecanoic acid, 10-ethyl-4,4-dioctyl-7-oxo-, 2-ethylhexyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Dioctyltinbis(2-ethylhexyl mercaptoacetate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8029735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-ethylhexyl 10-ethyl-4,4-dioctyl-7-oxo-8-oxa-3,5-dithia-4-stannatetradecanoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.036.005
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name DIOCTYLTIN BIS(2-ETHYLHEXYL THIOGLYCOLATE)
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RA3NRC891C
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Dioctyltin isooctylthioglycolate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031615
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: Can dioctyltin bis(2-ethylhexyl thioglycolate) impact the stability of pharmaceuticals?

A1: Yes, research indicates that dioctyltin bis(2-ethylhexyl thioglycolate), often used as a thermal stabilizer in manufacturing processes, can react with certain pharmaceuticals. For instance, it can undergo thiol-ene addition reactions with drugs containing susceptible functional groups, such as the asthma medication Montelukast []. This reaction leads to the formation of undesirable impurities, emphasizing the importance of considering such interactions during drug development.

Q2: Are there concerns regarding the developmental toxicity of dioctyltin bis(2-ethylhexyl thioglycolate)?

A2: Studies in rats have investigated the potential developmental toxicity of dioctyltin bis(2-ethylhexyl thioglycolate). Pregnant rats dosed orally throughout gestation did not show teratogenic or fetotoxic effects at doses up to 25 mg/kg/day []. While this suggests a lack of developmental toxicity at these doses, further research might be needed to explore potential effects at higher doses or in other animal models.

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